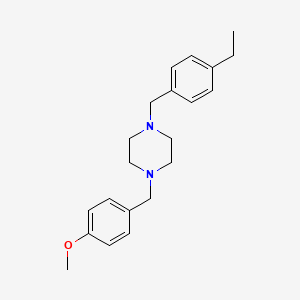

1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis of Piperazine Derivatives : A group of 1-(methoxybenzyl)piperazines were synthesized, focusing on the relationship between the structure of the triazaalkane linker and cardiotropic activity. This may provide insight into the synthesis process of similar compounds like 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Mokrov et al., 2019).

Molecular Structure Analysis

- Conformation and Structure : The study of various piperazine compounds, including those with methoxybenzyl groups, reveals information about their molecular conformation and structural characteristics, which can be extrapolated to understand the molecular structure of 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Faizi et al., 2016).

Chemical Reactions and Properties

- Reactivity of Piperazine Derivatives : Various piperazine derivatives, including those with methoxybenzyl groups, exhibit specific chemical reactivity patterns, which are crucial in understanding the chemical reactions and properties of 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Yamaura et al., 1985).

Physical Properties Analysis

- Hydrogen-Bonded Structures : Studies on N-(4-methoxyphenyl)piperazin-1-ium salts with benzoate anions reveal insights into the hydrogen-bonded structures and could shed light on the physical properties of similar compounds like 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine (Priyanka et al., 2022).

Chemical Properties Analysis

- Binding Profile and Affinity : The study of analogues of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is structurally similar to 1-(4-ethylbenzyl)-4-(4-methoxybenzyl)piperazine, provides insights into the chemical properties such as binding profile and affinity (Perrone et al., 2000).

Applications De Recherche Scientifique

Cardiotropic Activity

A group of new 1-(methoxybenzyl)piperazines were synthesized to explore their cardiotropic activity. The relationship between the structure of these compounds and their cardiotropic activity was studied, revealing that certain derivatives showed statistically significant antiarrhythmic activity in various arrhythmia models. This suggests potential applications in the development of new antiarrhythmic drugs (Mokrov et al., 2019).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives of piperazine compounds, including those with methoxybenzyl components, has demonstrated that some of these newly synthesized compounds possess good to moderate antimicrobial activities against test microorganisms. This opens up potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).

Dopamine D(4) Receptor Ligands

Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, have been synthesized and studied. These studies are aimed at understanding the impact of structural modifications on receptor affinity and selectivity, informing the design of new compounds for therapeutic use in neurological and psychiatric disorders (Perrone et al., 2000).

Bioactive Metabolites

New bioactive metabolites, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, were isolated from marine actinobacterium Streptomyces sp. These compounds' cytotoxic activities were evaluated, suggesting their potential in developing new anticancer agents or in marine bioprospecting efforts (Sobolevskaya et al., 2007).

Inhibitory Activity Toward Phosphodiesterase 5 (PDE5)

Synthetic efforts have led to the creation of 4-(3-chloro-4-methoxybenzyl)aminophthalazines with significant inhibitory activity toward PDE5, a key enzyme in the erectile dysfunction pathway. These compounds also showed vasorelaxant activity, indicating their potential application in developing new treatments for erectile dysfunction and pulmonary hypertension (Watanabe et al., 2000).

Propriétés

IUPAC Name |

1-[(4-ethylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGXLBNZDPNCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)